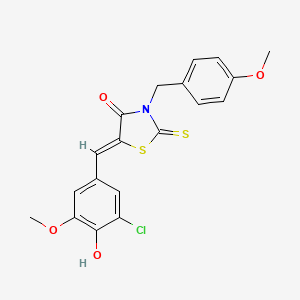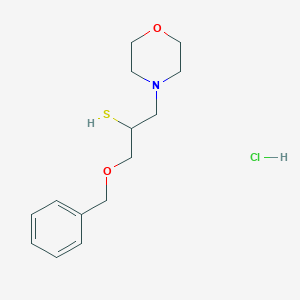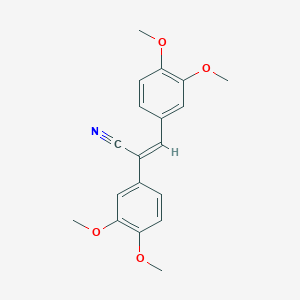![molecular formula C14H9BrFN3O3S B4965026 2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide CAS No. 6388-92-7](/img/structure/B4965026.png)
2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thioamide family and has a molecular weight of 443.34 g/mol.
作用機序
The mechanism of action of 2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide involves its ability to inhibit protein tyrosine phosphatases. This inhibition leads to the activation of various cellular signaling pathways, which can result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been found to induce apoptosis in cancer cells by activating various cellular signaling pathways. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide is its potential as an anti-cancer agent. This compound has been found to induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied before it can be used in clinical settings.
将来の方向性
There are several future directions for the study of 2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide. One of the main areas of research is the development of new cancer therapies based on this compound. Additionally, further studies are needed to determine the potential toxicity of this compound and its effects on normal cells. Finally, more research is needed to explore the anti-inflammatory properties of this compound and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its ability to inhibit protein tyrosine phosphatases and induce apoptosis in cancer cells makes it a promising candidate for the development of new cancer therapies. However, further studies are needed to determine its potential toxicity and its effects on normal cells.
合成法
The synthesis of 2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide involves the reaction of 4-fluoro-3-nitroaniline with carbon disulfide in the presence of sodium hydroxide to form 4-fluoro-3-nitrophenyl isothiocyanate. This intermediate is then reacted with 2-bromobenzoyl chloride to form the final product, this compound.
科学的研究の応用
2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide has been found to have potential applications in various fields of scientific research. It has been studied as an inhibitor of protein tyrosine phosphatases, which are enzymes involved in regulating cellular signaling pathways. This compound has also been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
2-bromo-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFN3O3S/c15-10-4-2-1-3-9(10)13(20)18-14(23)17-8-5-6-11(16)12(7-8)19(21)22/h1-7H,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCAXRQIMZRVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367637 |
Source


|
| Record name | STK004731 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6388-92-7 |
Source


|
| Record name | STK004731 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)


![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)
![N-[(allylamino)carbonothioyl]-2-furamide](/img/structure/B4964993.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-butyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4964997.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-isonicotinoyl-4-piperidinecarboxamide](/img/structure/B4965002.png)

![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)

![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate](/img/structure/B4965040.png)

![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-hydroxyethyl)benzamide](/img/structure/B4965049.png)